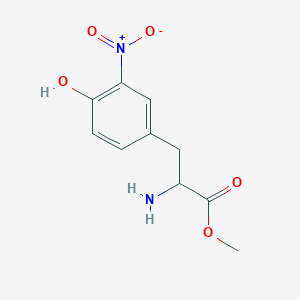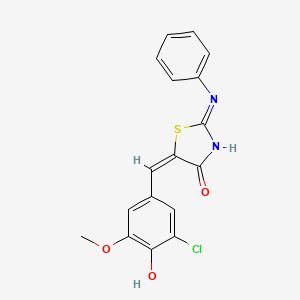![molecular formula C34H30N2O3 B11672885 2-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11672885.png)
2-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-3-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxyphenyl group, and a dimethylphenoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-3-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalene Ring: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Methoxyphenyl and Dimethylphenoxy Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like methoxybenzyl chloride and dimethylphenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-3-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Methoxybenzyl chloride, dimethylphenol.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-3-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-3-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-3-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 2-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-3-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-3-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring, methoxyphenyl group, and dimethylphenoxy group makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C34H30N2O3 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-naphthalen-1-yl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C34H30N2O3/c1-22-10-8-11-23(2)32(22)39-21-26-20-25(18-19-31(26)38-3)33-35-29-16-7-6-15-28(29)34(37)36(33)30-17-9-13-24-12-4-5-14-27(24)30/h4-20,33,35H,21H2,1-3H3 |
InChI Key |
BDMRAMBYWYTFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC6=CC=CC=C65)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11672803.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672807.png)
![2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11672815.png)
![4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672818.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-h](/img/structure/B11672825.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672831.png)
![2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B11672833.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11672849.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11672855.png)


![5-[4-(Benzyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672882.png)
![2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11672888.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672892.png)
